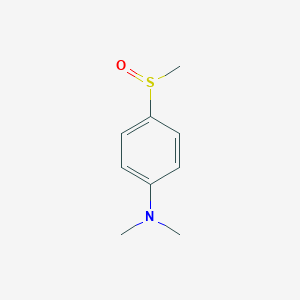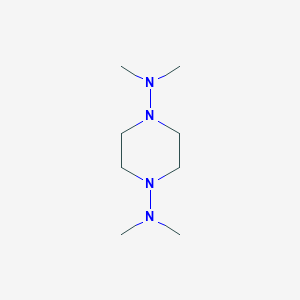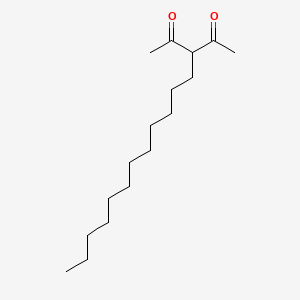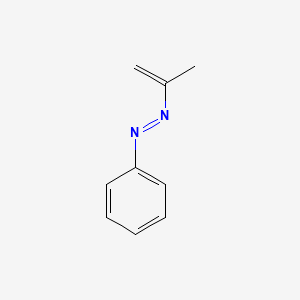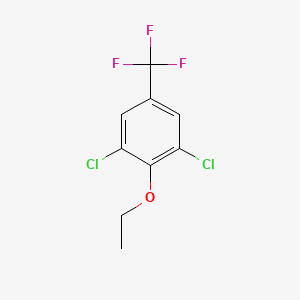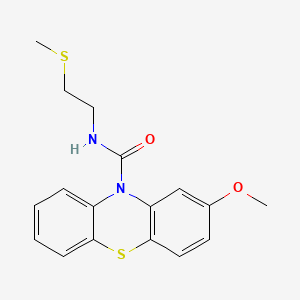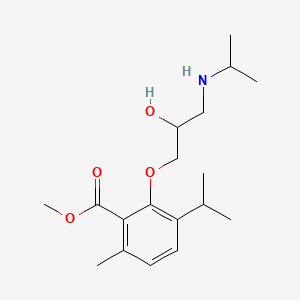
Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate is a methyl ester derivative of p-cymene-2-carboxylate. This compound is characterized by the presence of a hydroxy group, an isopropylamino group, and a propoxy group attached to the aromatic ring. It is known for its applications in various fields, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate typically involves the esterification of p-cymene-2-carboxylic acid with methanol in the presence of a catalyst. The hydroxy group is introduced through a hydroxylation reaction, and the isopropylamino group is added via an amination reaction. The propoxy group is incorporated through an etherification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The isopropylamino group can be substituted with other amines.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Amines and catalysts like palladium on carbon are employed.
Esterification and Hydrolysis: Acidic or basic conditions are used for esterification and hydrolysis reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted amines.
Esterification and Hydrolysis: Formation of p-cymene-2-carboxylic acid and methanol.
科学研究应用
Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a beta-adrenergic blocker.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as beta-adrenergic receptors. It acts as a beta-adrenergic blocker, inhibiting the action of epinephrine and norepinephrine on these receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .
相似化合物的比较
Similar Compounds
Esmolol: A cardioselective beta-adrenergic blocker with a similar structure and mechanism of action.
Metoprolol: Another beta-adrenergic blocker used in the treatment of hypertension and angina.
Atenolol: A beta-adrenergic blocker with similar therapeutic applications.
Uniqueness
Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of hydroxy, isopropylamino, and propoxy groups allows for targeted interactions with beta-adrenergic receptors, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
53206-80-7 |
|---|---|
分子式 |
C18H29NO4 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
methyl 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H29NO4/c1-11(2)15-8-7-13(5)16(18(21)22-6)17(15)23-10-14(20)9-19-12(3)4/h7-8,11-12,14,19-20H,9-10H2,1-6H3 |
InChI 键 |
JNLHPPFPJXHLKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(CNC(C)C)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



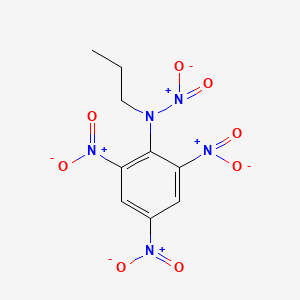
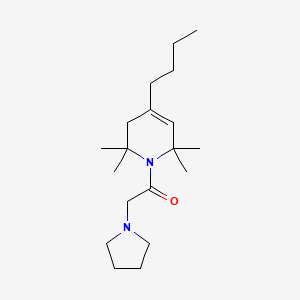
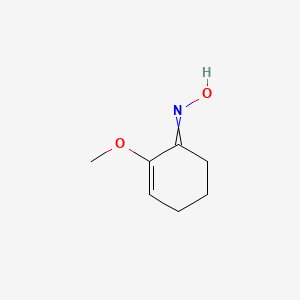
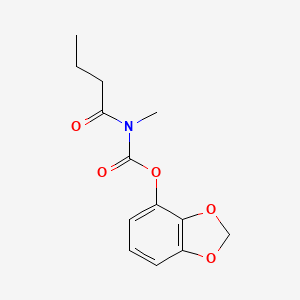
![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
